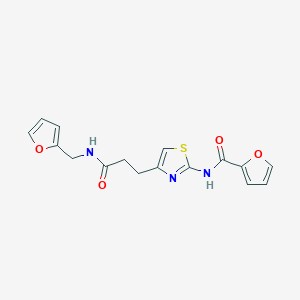

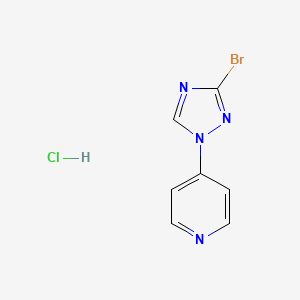

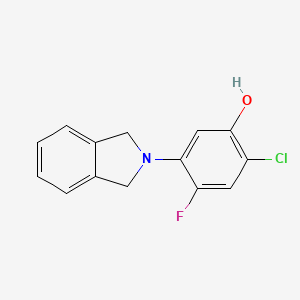

![molecular formula C17H19N5O3 B2485519 4-アリル-N-(sec-ブチル)-1,5-ジオキソ-1,2,4,5-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-8-カルボキサミド CAS No. 1031619-33-6](/img/structure/B2485519.png)

4-アリル-N-(sec-ブチル)-1,5-ジオキソ-1,2,4,5-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-8-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.

BenchChem offers high-quality 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

1,2,4-トリアゾール環を含む化合物は、がん治療に有効性が示されています . これらの化合物は、異なる標的受容体と相互作用することができ、そのため、多機能性疾患の治療のための新しい標的指向型医薬品の合理的設計と開発のための、新しい生物活性エンティティの開発における有望なファーマコフォアとなっています .

抗菌活性

1,2,4-トリアゾールは、顕著な抗菌活性を有することが証明されています . 1,2,4-トリアゾールを組み込んだ新規抗菌剤の開発は、微生物耐性の深刻化する問題に対処するのに役立ちます .

鎮痛および抗炎症活性

1,2,4-トリアゾールとその誘導体は、鎮痛および抗炎症活性を示すことが判明しています . これは、新しい鎮痛薬および抗炎症薬の開発のための潜在的な候補となっています .

抗酸化活性

これらの化合物は、抗酸化特性も示しています . 抗酸化物質は、フリーラジカルによって引き起こされる細胞の損傷を防ぐまたは遅らせることができる物質です。フリーラジカルは、環境やその他のストレスに対する反応として体内で生成される不安定な分子です .

抗ウイルス活性

1,2,4-トリアゾールは、抗ウイルス活性を示しています . これらの化合物は、特に現在の世界的な健康状況において重要な、新しい抗ウイルス薬の開発に使用される可能性があります .

酵素阻害剤

1,2,4-トリアゾールは、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、抗リパーゼ、およびアロマターゼを含むさまざまな酵素を阻害することが判明しています . これは、これらの酵素を標的とした新しい医薬品の開発のための潜在的な候補となっています .

抗結核薬

1,2,4-トリアゾールは、抗結核薬として有効性が示されています . 結核は依然として世界的な健康上の大きな問題であり、この病気に対抗するためには新しい薬の開発が不可欠です .

高エネルギー材料

1,2,4-トリアゾールの不感応性と、良好な熱安定性、および同等の爆轟特性を併せ持つことから、これらの化合物は高エネルギー材料としての用途の可能性が注目されています .

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potential inhibitory activity against c-met kinase .

Mode of Action

For instance, L-45, a potent triazolophthalazine inhibitor, binds effectively with the binding site of PCAF bromodomain .

Biochemical Pathways

It is known that inhibition of targets like c-met kinase can disrupt various cellular processes, including cell growth and survival .

Pharmacokinetics

Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been reported to exhibit excellent thermal stability , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its reactivity and efficacy . .

生化学分析

Biochemical Properties

4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound exhibits strong binding affinity to these enzymes, potentially inhibiting their activity and altering metabolic pathways . Additionally, it interacts with various receptors, such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Cellular Effects

The effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . The compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products . The compound also interacts with DNA, potentially causing changes in gene expression by affecting the binding of transcription factors. Additionally, it can modulate the activity of signaling proteins, leading to alterations in cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage leads to a significant increase in adverse effects.

Metabolic Pathways

4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound can also influence the activity of enzymes involved in energy metabolism, such as ATP synthase and glycolytic enzymes.

Transport and Distribution

Within cells and tissues, 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is transported and distributed through various mechanisms. It interacts with transporters, such as ABC transporters, which facilitate its movement across cellular membranes . The compound can also bind to plasma proteins, affecting its distribution and accumulation in different tissues. Its localization within cells is influenced by its interaction with binding proteins and cellular structures.

Subcellular Localization

The subcellular localization of 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also be found in the nucleus, where it affects gene expression by interacting with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments.

特性

IUPAC Name |

N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-4-8-21-15(24)12-7-6-11(14(23)18-10(3)5-2)9-13(12)22-16(21)19-20-17(22)25/h4,6-7,9-10H,1,5,8H2,2-3H3,(H,18,23)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIJLRYOMACDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NNC(=O)N23)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

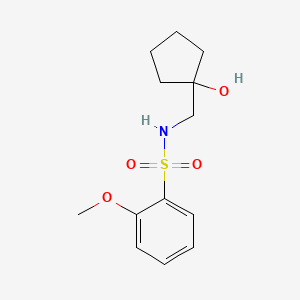

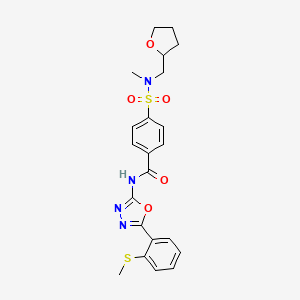

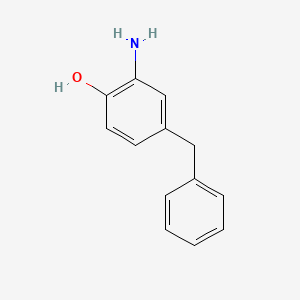

![butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate](/img/structure/B2485449.png)

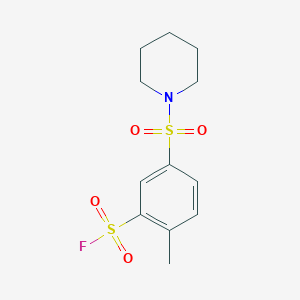

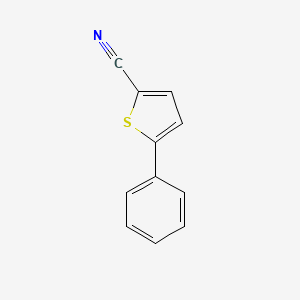

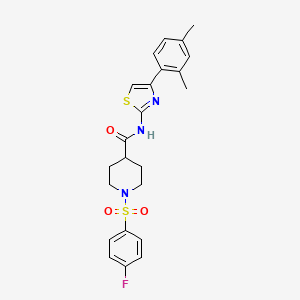

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)